CL2A-SN-38 dichloroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL2A-SN-38 dichloroacetic acid is a cleavable linker-based antibody-drug conjugate (ADC) containing the topoisomerase I inhibitor SN-38 and a maleimidocaproyl linker . This compound has been linked to tumor-selective humanized antibodies, such as anti-Trop-2, to target SN-38 to tumor sites . It is primarily used in cancer research due to its potent cytotoxic effects on various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL2A-SN-38 dichloroacetic acid involves the conjugation of SN-38 with a maleimidocaproyl linker . The linker is designed to be cleavable in an acidic environment, allowing the release of SN-38 at the tumor site . The reaction conditions typically involve the use of organic solvents like methanol, where the compound shows good solubility .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the linker and SN-38, followed by their conjugation under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CL2A-SN-38 dichloroacetic acid primarily undergoes cleavage reactions in acidic environments . This cleavage is facilitated by the pH-sensitive benzyl carbonate bond in the linker .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include organic solvents like methanol and reagents that facilitate the conjugation of the linker to SN-38 .
Major Products: The major product formed from the cleavage of this compound is SN-38, which is a potent topoisomerase I inhibitor .
Scientific Research Applications
CL2A-SN-38 dichloroacetic acid has significant applications in cancer research. It has been linked to tumor-selective humanized antibodies to target SN-38 to tumor sites . This compound has shown cytotoxic effects on various cancer cells, including Calu-3, COLO 205, Capan-1, PC3, SK-MES-1, and BxPC-3 . It has also been used in mouse xenograft models to reduce tumor growth in pancreatic and lung cancers .
Mechanism of Action
The mechanism of action of CL2A-SN-38 dichloroacetic acid involves the release of SN-38 in an acidic environment, such as the tumor microenvironment . The SN-38 then inhibits topoisomerase I, leading to DNA damage and cell death . The CL2A linker is designed to permit the release of SN-38 via a pH-sensitive benzyl carbonate bond .
Comparison with Similar Compounds
Similar Compounds:
- Sacituzumab-govitecan: Another antibody-drug conjugate that uses SN-38 as the cytotoxic agent .
- T-DM1: An antibody-drug conjugate that uses a different cytotoxic agent but has similar applications in cancer research .
Uniqueness: CL2A-SN-38 dichloroacetic acid is unique due to its cleavable linker, which allows for the targeted release of SN-38 in acidic environments . This design reduces toxicity to healthy cells and enhances the uptake by target cancer cells .
Properties
Molecular Formula |
C77H101Cl4N11O26 |
---|---|
Molecular Weight |
1738.5 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |
InChI |
InChI=1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1 |
InChI Key |
WWSNNYDLXHTRLZ-JGQYWRMXSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.